molecular formula C11H11FN2 B13156928 3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile

3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile

Cat. No.: B13156928
M. Wt: 190.22 g/mol
InChI Key: CHDFXDCFTXGYLH-UHFFFAOYSA-N
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Description

3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile is a chemical compound that features an azetidine ring, a fluorine atom, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds, while aza-Michael addition results in functionalized azetidines .

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile is not well-documented. compounds containing azetidine rings often interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)-5-fluorobenzonitrile

InChI

InChI=1S/C11H11FN2/c12-11-5-9(7-13)4-10(6-11)8-14-2-1-3-14/h4-6H,1-3,8H2

InChI Key

CHDFXDCFTXGYLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)F)C#N

Origin of Product

United States

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